SKF83959

Übersicht

Beschreibung

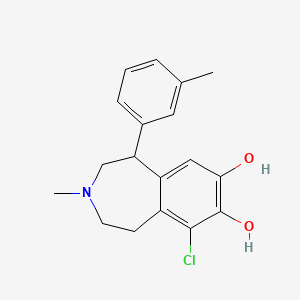

SKF-83959, auch bekannt als 6-Chlor-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin, ist ein synthetisches Benzazepin-Derivat. Aufgrund seiner einzigartigen pharmakologischen Eigenschaften wird es hauptsächlich in der wissenschaftlichen Forschung eingesetzt. SKF-83959 wirkt als Agonist am D1-D2-Dopaminrezeptor-Heteromer und es wurde gezeigt, dass es Sigma-1-Rezeptoren moduliert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SKF-83959 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Zu den wichtigsten Schritten gehören:

Bildung des Benzazepin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.

Einführung der Chlor- und Hydroxygruppen: Diese funktionellen Gruppen werden durch selektive Halogenierungs- und Hydroxylierungsreaktionen eingeführt.

Endreinigung: Die Verbindung wird durch Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für SKF-83959 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsbehälter und die Anwendung industrieller Reinigungstechniken beinhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

SKF-83959 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Chlorgruppe zu entfernen.

Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von dechlorierten Derivaten.

Substitution: Bildung von substituierten Benzazepin-Derivaten.

Wissenschaftliche Forschungsanwendungen

SKF-83959 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von Dopaminrezeptor-Interaktionen und Signalwegen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre Signaltransduktion und den Neuroschutz.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen wie Parkinson und Alzheimer.

Wirkmechanismus

SKF-83959 entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf Dopaminrezeptoren. Es wirkt als vollständiger Agonist am D1-Protomer und als hoch affiner partieller Agonist am D2-Protomer. Außerdem moduliert es Sigma-1-Rezeptoren, die an Neuroprotection und zellulärer Signaltransduktion beteiligt sind. Die Verbindung hemmt auch Natriumkanäle und verzögerte Gleichrichter-Kaliumkanäle, was zu ihren neuroprotektiven Wirkungen beiträgt .

Wirkmechanismus

SKF-83959 exerts its effects primarily through its action on dopamine receptors. It acts as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer. Additionally, it modulates sigma-1 receptors, which are involved in neuroprotection and cellular signaling. The compound also inhibits sodium channels and delayed rectifier potassium channels, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SKF-38393: Ein weiteres Benzazepin-Derivat, das als partieller Agonist an Dopaminrezeptoren wirkt.

SCH-23390: Ein selektiver D1-Dopaminrezeptor-Antagonist.

Quinpirol: Ein selektiver D2-Dopaminrezeptor-Agonist.

Einzigartigkeit von SKF-83959

SKF-83959 ist einzigartig durch seine duale Wirkung sowohl auf D1- als auch auf D2-Dopaminrezeptoren und seine Fähigkeit, Sigma-1-Rezeptoren zu modulieren. Diese Kombination von Aktivitäten macht es zu einem wertvollen Werkzeug in der Forschung und zu einem potenziellen Kandidaten für therapeutische Anwendungen .

Biologische Aktivität

SKF83959 is an atypical dopamine D1 receptor agonist that has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology. This article synthesizes findings from various studies to elucidate the compound's mechanisms, effects on behavior, and potential therapeutic applications.

This compound operates through multiple signaling pathways, primarily involving phosphatidylinositol-linked dopamine receptors. It has been shown to activate the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels and subsequent activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and other downstream effectors such as ERK1/2 and CREB .

Key Mechanisms:

- Dopamine D1 Receptor Agonism: this compound exhibits partial agonistic properties at D1 receptors, influencing dopaminergic signaling in various brain regions .

- Calcium Signaling: The compound enhances calcium influx through high-voltage-activated channels, which is crucial for its neurochemical effects .

- BDNF Pathway Activation: this compound promotes the synthesis of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and plasticity .

Behavioral Effects

Research has demonstrated that this compound affects operant behaviors in animal models, particularly in tasks designed to measure motivation and response patterns. Studies have highlighted its dose-dependent effects on behaviors such as lever pressing and locomotion.

Operant Behavior Studies:

- In a study involving male rats, this compound disrupted fixed-interval (FI) and differential reinforcement of low-rate (DRL) operant tasks. The drug reduced response rates without affecting spontaneous locomotor activity, indicating a specific impact on task-related behaviors .

- The compound's effects were linked to changes in protein expression levels of CaMKII and CREB in critical brain areas like the nucleus accumbens and dorsal striatum, suggesting a neurobiological basis for its behavioral impact .

Antidepressant Properties

Recent investigations have suggested that this compound may possess antidepressant-like effects. In forced swim tests (FST) and tail suspension tests (TST), it exhibited significant antidepressant activity, potentially through its influence on BDNF signaling pathways .

Findings from Antidepressant Studies:

- This compound administration resulted in increased BDNF levels in the hippocampus, correlating with enhanced neurogenesis and improved mood-related behaviors .

- The compound's ability to modulate both D1 receptor activity and BDNF synthesis positions it as a candidate for further research into depression treatments.

Case Studies and Research Findings

A summary of notable studies on this compound is presented below:

Eigenschaften

IUPAC Name |

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYTVOBSFOHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043818 | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-85-5 | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 83959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.